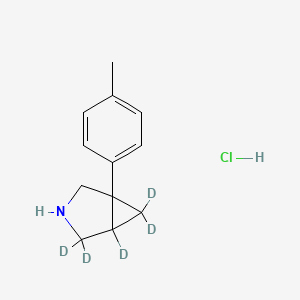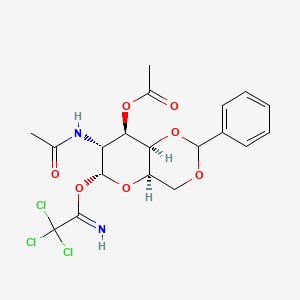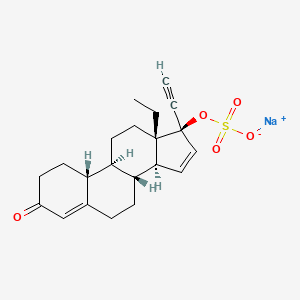
Nomifensine-d3 Maleic Acid Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nomifensine-d3 Maleic Acid Salt is a labeled analogue of Nomifensine, a norepinephrine-dopamine reuptake inhibitor. This compound is primarily used in scientific research, particularly in studies involving dopamine release and reuptake mechanisms. It is distinguished by its molecular formula C20H19D3N2O4 and a molecular weight of 357.42 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nomifensine-d3 Maleic Acid Salt involves the incorporation of deuterium atoms into the Nomifensine molecule. The general synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction.
Deuterium Labeling: The methyl group in the isoquinoline core is replaced with a trideuteriomethyl group using deuterated reagents.
Formation of the Maleic Acid Salt: The final step involves the reaction of the deuterated Nomifensine with maleic acid to form the maleic acid salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical in maintaining the isotopic purity of the final product .
化学反应分析
Types of Reactions
Nomifensine-d3 Maleic Acid Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Nomifensine-d3 Maleic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic labeling and mass spectrometry.
Biology: Employed in studies investigating the mechanisms of neurotransmitter release and reuptake.
Medicine: Utilized in pharmacological research to understand the effects of norepinephrine-dopamine reuptake inhibitors.
Industry: Applied in the development of new antidepressant drugs and in quality control processes
作用机制
Nomifensine-d3 Maleic Acid Salt exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets are the norepinephrine and dopamine transporters. By blocking these transporters, the compound prevents the reuptake of neurotransmitters, leading to increased synaptic levels and prolonged neurotransmitter activity .
相似化合物的比较
Nomifensine-d3 Maleic Acid Salt is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Nomifensine: The non-labeled version, which shares similar pharmacological properties but lacks the isotopic labeling.
Bupropion: Another norepinephrine-dopamine reuptake inhibitor, but with a different chemical structure.
Methylphenidate: A stimulant that also inhibits norepinephrine and dopamine reuptake but is primarily used for treating ADHD
This compound stands out due to its specific use in research involving isotopic labeling and its unique pharmacokinetic properties .
属性
CAS 编号 |
1795140-41-8 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
357.424 |
IUPAC 名称 |
(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3; |
InChI 键 |
GEOCVSMCLVIOEV-REHQRYIOSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
同义词 |
1,2,3,4-Tetrahydro-2-(methyl-d3)-4-phenyl-8-isoquinolinamine (2Z)-2-Butenedioate; (8-Amino-1,2,3,4-tetrahydro-2-(methyl-d3)-4-phenylisoquinoline (Z)-2-Butenedioate; (±)-Nomifensine-d3 Hydrogen Maleate; Alival-d3; HOE 984-d3; Hostalival-d3; Merital-d3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


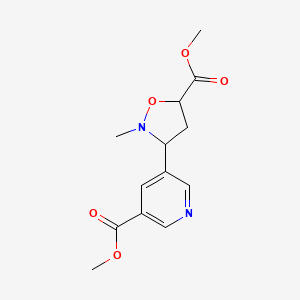
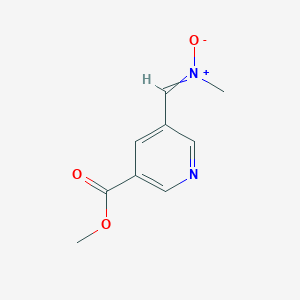
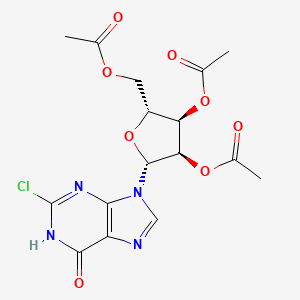
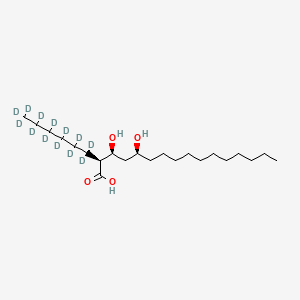
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
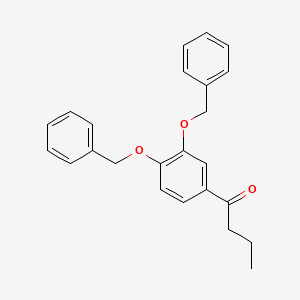
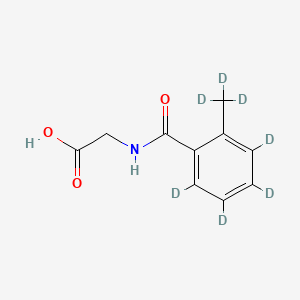
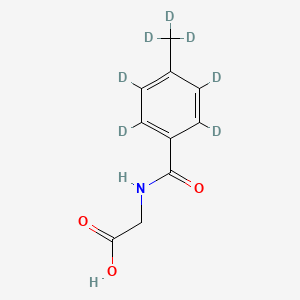
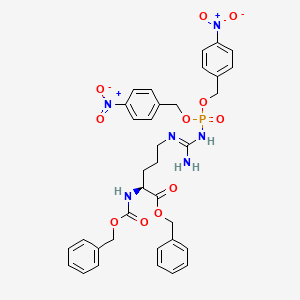
![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
